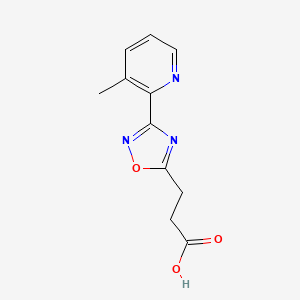
3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyridine and oxadiazole, which are both important heterocyclic compounds with various biological activities. The synthesis of 3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid has been achieved using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis and Microbial Activity
Compounds related to 3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid have been synthesized and evaluated for antimicrobial activities. For instance, derivatives of benzimidazole involving oxadiazole have shown potential antimicrobial properties (El-masry, Fahmy, & Abdelwahed, 2000).
Antimicrobial Screening
Some novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties, synthesized from (1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide, have been screened for antimicrobial activity against various bacteria and anti-inflammatory activity. These compounds have shown promising results in inhibiting microbial growth (Gadegoni & Manda, 2013).
Insecticidal and Antimicrobial Properties
The synthesis of a number of 1,3,4-oxadiazoles from 2-Chloropyridine-5-acetic acid has been described. Some of these compounds were noted for their potential insecticidal and antimicrobial activities (Holla et al., 2004).
Pharmaceutical Applications
PET Radiopharmaceutical Production
An automated synthesis of a radiopharmaceutical for PET imaging of sphingosine-1 phosphate receptor 1 (S1P1) was accomplished. The synthesized radiopharmaceutical, [11C]CS1P1, was validated under current Good Manufacturing Practices (cGMP) conditions, indicating its potential for human studies and imaging applications (Luo et al., 2019).
Novel Compounds for S1P1 Receptor Disorders
Compounds derived from (1, 2, 4-oxadiazol-3-yl) have been disclosed for the treatment of S1P1 receptor disorders such as psoriasis, rheumatoid arthritis, Crohn’s disease, and multiple sclerosis. These compounds demonstrated significant activity values, highlighting their therapeutic potential (ARENA PHARMACEUTICALS, INC., 2010).
Chemical Synthesis and Characterization
Synthesis of Novel Indole-Based Scaffolds
A study presented the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules showed potent inhibitory potential against the urease enzyme and were suggested as valuable therapeutic agents in drug designing programs (Nazir et al., 2018).
Corrosion Inhibition Properties
Research on 1,3,4-oxadiazole derivatives revealed their corrosion inhibition ability towards mild steel in sulphuric acid. The studies indicated the protective layer formation and mixed-type behaviour of these inhibitors, suggesting their utility in industrial applications (Ammal, Prajila, & Joseph, 2018).
Propiedades
IUPAC Name |
3-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-3-2-6-12-10(7)11-13-8(17-14-11)4-5-9(15)16/h2-3,6H,4-5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSSGZSCPQUCHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NOC(=N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

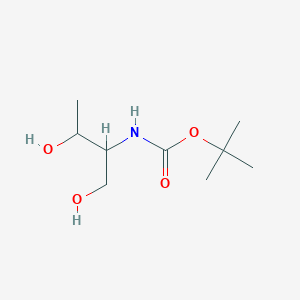
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2364853.png)
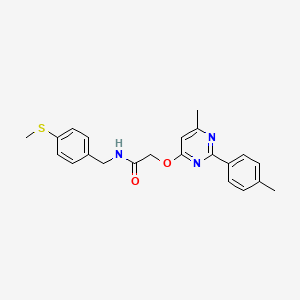
![6-(2,5-Dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2364856.png)
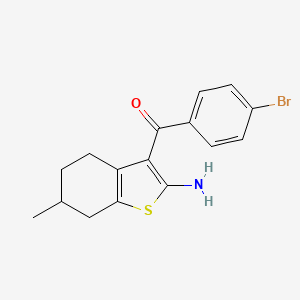
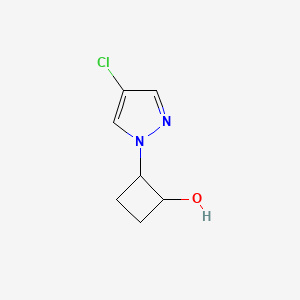
![3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride](/img/structure/B2364860.png)
![2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2364861.png)
![N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2364862.png)

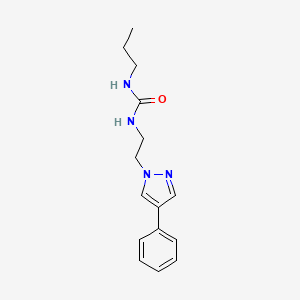
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2364867.png)
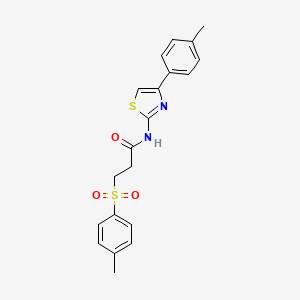
![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2364870.png)